3-Hydroxy-3',4',5,7-tetramethoxyflavone

概要

説明

3-Hydroxy-3',4',5,7-tetramethoxyflavone is a type of polymethoxyflavone (PMF) known for its diverse bioactivities, including antifungal, antimalarial, antimycobacterial, and anti-inflammatory properties. It is one of the major PMFs isolated from plants like Kaempferia parviflora and has been the subject of various studies to understand its chemical and biological characteristics (Lu et al., 2012).

Synthesis Analysis

The synthesis of this compound and related compounds involves several chemical strategies, including isotope labeling and advanced chromatography techniques for metabolite identification (Lu et al., 2012). Moreover, novel synthetic methods have been developed for 3-alkyl-3',4',5,7-tetrahydroxyflavones, showcasing the variety of synthetic routes available for such compounds (Seixas et al., 2008).

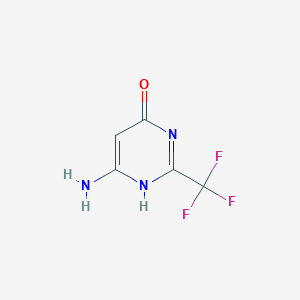

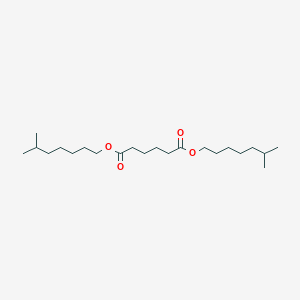

Molecular Structure Analysis

The molecular structure of this compound and its metabolites has been elucidated using various spectroscopic methods, including ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) (Lu et al., 2012). These studies help in understanding the compound's bioactive potential and metabolic fate in biological systems.

Chemical Reactions and Properties

Studies have shown that the chemical properties of this compound allow for its biotransformation by selected entomopathogenic filamentous fungi, leading to the production of various hydroxylated derivatives, which indicates its reactive nature and potential for modification (Łużny et al., 2021).

Physical Properties Analysis

The physical properties of this compound, such as solubility and fluorescence anisotropy, are influenced by solvent interactions, which have been investigated through experimental and simulation studies. These properties are critical for understanding the compound's behavior in different environments and for its applications in biological studies (Das et al., 2020).

科学的研究の応用

Metabolism and Identification :

- TMF, derived from Kaempferia parviflora, exhibits antifungal, antimalarial, antimycobacterial, and anti-inflammatory activities. A study developed an isotope-labeling method for identifying TMF metabolites, revealing five main TMF metabolites in rat urine (Lu et al., 2012).

Pharmacokinetics and Antitumor Activities :

- Research on 12 bioactive polymethoxyflavones (PMFs), including TMF, showed their pharmacokinetic properties and metabolites in rat plasma. The study indicated that PMFs with a hydroxy group were more potent against cancer cell lines than those without (You et al., 2021).

Inhibition of Colon Cancer Cells :

- Hydroxylated PMFs, closely related to TMF, demonstrated strong inhibitory effects on human colon cancer cells, suggesting their potential as cancer therapy agents. Different 5-hydroxy PMFs affected cell cycles and apoptosis through various mechanisms (Qiu et al., 2010).

Biotransformation by Fungi :

- TMF and similar compounds underwent biotransformation by entomopathogenic fungi, leading to hydroxylated derivatives. This study highlighted the role of fungal strains in modifying flavonoid compounds (Łużny et al., 2021).

Demethylation by Gut Bacteria :

- A study on PMFs, including TMF, showed they were biotransformed to various demethylated metabolites in the human intestine by specific gut bacteria. These metabolites could have different biological activities (Burapan et al., 2017).

Synthesis of Analogues :

- Novel 3-alkyl-3',4',5,7-tetrahydroxyflavones were synthesized, highlighting the interest in modifying TMF for potential new applications (Seixas et al., 2008).

Free Radical Scavenging Activity :

- Research on flavones, including 3'-hydroxy-3,5,7,4'-tetramethoxyflavone, isolated from Goniothalamus tenuifolius, evaluated their free radical scavenging activity. The ortho 3',4'-diphenolic structure was essential for this activity (Likhitwitayawuid et al., 2006).

Biological Activities of Flavonoids :

- A study on flavonoids, including TMF, in Citrus reticulata 'Chachi' examined their biological activities, noting that PMFs like TMF could significantly inhibit NO production and showed varying effects depending on methoxy groups (Duan et al., 2017).

作用機序

Target of Action

The primary targets of Averionol are vascular smooth muscle cells and CNE cells . It interacts with these cells to induce vasorelaxation and inhibit cell proliferation .

Mode of Action

Averionol induces vasorelaxation in aortic rings pre-contracted with phenylephrine . This effect is significantly reduced in endothelium-denuded and potassium chloride-primed aortic rings . The vasorelaxant effect of Averionol involves NO/sGC/cGMP and prostacyclin pathways , calcium and potassium channels , and muscarinic and beta-adrenergic receptors . It also reduces Ca2+ release from the sarcoplasmic reticulum (via IP3R) and blocks calcium channels (VOCC) .

Biochemical Pathways

Averionol affects the NO/sGC/cGMP and prostacyclin pathways . It reduces Ca2+ release from the sarcoplasmic reticulum and blocks calcium channels . These actions lead to vasorelaxation .

Pharmacokinetics

Information on the ADME properties of Averionol is currently limited. It’s known that the compound has high inhibitory effects on the proliferation of cne cells .

Result of Action

Averionol has been shown to cause relaxation of aortic rings pre-contracted with phenylephrine . It also has high inhibitory effects on the proliferation of CNE cells and induces apoptosis of these cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

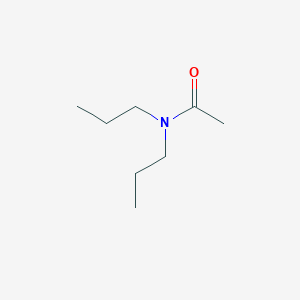

2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAASNKNLMQBKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154319 | |

| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1244-78-6 | |

| Record name | Quercetin 5,7,3′,4′-tetramethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC102049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVERIONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What computational chemistry techniques were employed to study 3-hydroxy-3',4',5,7-tetramethoxyflavone?

A1: The researchers utilized spectroscopic investigations, Hirshfeld surface analysis, and molecular docking studies to characterize this compound. [, ] Hirshfeld surface analysis can provide insights into intermolecular interactions, while molecular docking simulations help predict the binding affinities and interactions of the compound with potential drug targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)

![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)